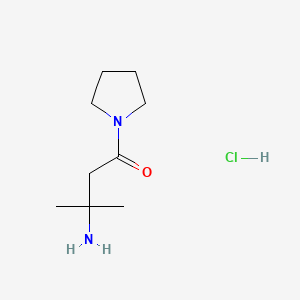

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is a chemical compound with the CAS Number: 1246471-46-4 . It has a molecular weight of 206.72 and its IUPAC name is 2-methyl-4-oxo-4-(1-pyrrolidinyl)-2-butanamine hydrochloride . It is a white to yellow solid and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H . The linear formula of this compound is C9H19ClN2O .Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 206.71 g/mol . and is stored at room temperature . The hydrogen bond donor count of this compound is 2 .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including its derivatives, have been widely studied for their utility in medicinal chemistry due to their presence in bioactive molecules with target selectivity. This research highlights the pyrrolidine ring's role in enhancing the pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage due to its non-planarity, a feature known as “pseudorotation” (Li Petri et al., 2021). The review covers bioactive molecules characterized by the pyrrolidine ring and discusses the influence of steric factors on biological activity, highlighting the structure–activity relationship (SAR) of these compounds.

Biomarkers for Tobacco and Cancer Research

The study of human urinary carcinogen metabolites, including those derived from nitrosamines specific to tobacco products, underscores the importance of pyrrolidine derivatives in assessing carcinogen exposure and metabolism in humans. These biomarkers are crucial for understanding the links between tobacco use and cancer risk, with specific metabolites providing insights into carcinogen dose and exposure levels (Hecht, 2002).

Surfactant Chemistry

The chemistry of pyrrolidone derivatives in surfactants demonstrates their ability to interact synergistically with anionic surfactants, enhancing water solubility, compatibility, and solvency of surfactant structures. This research area explores the versatile roles of pyrrolidone in improving the performance of various surfactant structures, indicating the chemical flexibility and potential utility of pyrrolidine derivatives in industrial applications (Login, 1995).

Eigenschaften

IUPAC Name |

3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYDDQWQWVQIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246471-46-4 |

Source

|

| Record name | 1-Butanone, 3-amino-3-methyl-1-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)